4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
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Overview
Description
4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and medicine. Its chemical structure consists of a benzene ring fused with an oxazine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminophenol with carbonyl compounds, followed by cyclization to form the benzoxazine ring. This reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often employs solvent-free microwave irradiation techniques. This method is preferred due to its efficiency, high yield, and environmentally friendly nature. The reaction is typically conducted at elevated temperatures, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it inhibits DNA topoisomerase I by binding to the enzyme and preventing the relaxation of supercoiled DNA, which is crucial for DNA replication and transcription . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-1,4-benzoxazin-3-one-glucoside
Comparison: Compared to its analogs, 4-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 4-position. This structural feature enhances its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1127-92-0 |
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Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C8H7NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4,7,10H,(H,9,11) |
InChI Key |
VKDPWSRLHGLVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC(=O)O2)O |
Origin of Product |
United States |
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